![molecular formula C21H23N5O5 B4306172 N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B4306172.png)
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Descripción general
Descripción
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as CM156, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CM156 is not fully understood. However, studies have suggested that it exerts its therapeutic effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. CM156 has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
CM156 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal studies, with no significant adverse effects observed. In terms of its biochemical and physiological effects, CM156 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CM156 is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. Furthermore, its favorable pharmacokinetic profile and good tolerability make it suitable for further preclinical and clinical studies. However, one limitation of CM156 is the limited information available on its toxicity and safety profile, which warrants further investigation.
Direcciones Futuras
There are several future directions for the research and development of CM156. One potential avenue is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Furthermore, the development of analogs and derivatives of CM156 may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the elucidation of the exact mechanism of action of CM156 may provide insights into the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
CM156 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as rheumatoid arthritis and neuropathic pain. Furthermore, CM156 has also been investigated for its anticancer properties, with studies indicating that it can induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-30-19-11-15(13-22)18(12-20(19)31-2)23-21(27)14-24-7-9-25(10-8-24)16-3-5-17(6-4-16)26(28)29/h3-6,11-12H,7-10,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICOGXSYTNAELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-nitrodibenzo[b,f]oxepin-2-yl)-2-phenyldiazene](/img/structure/B4306091.png)


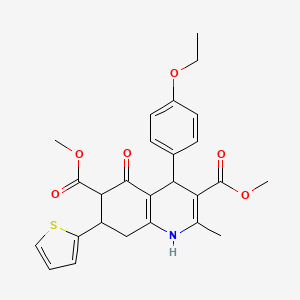
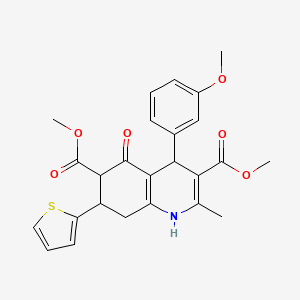
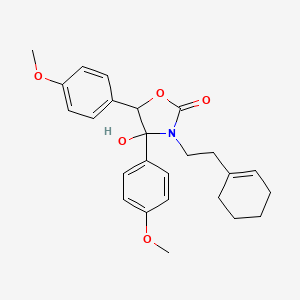
![1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B4306154.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-(5,6,6-trimethyl-2-azabicyclo[3.2.1]oct-2-yl)acetamide](/img/structure/B4306155.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide](/img/structure/B4306160.png)
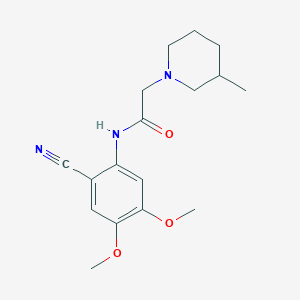
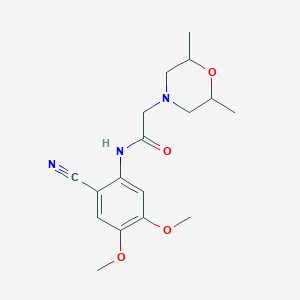
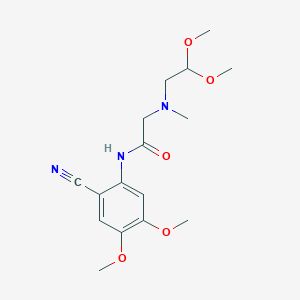
![ethyl 1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate](/img/structure/B4306194.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]acetamide](/img/structure/B4306198.png)